Benzeneacetamide, alpha-(1,3-dioxobutyl)-
Description
Benzeneacetamide, alpha-(1,3-dioxobutyl)- (CAS Reg. No. 72333-16-5) is a chemically modified derivative of the benzeneacetamide core structure. Its molecular architecture features a benzene ring linked to an acetamide group, with a 1,3-dioxobutyl substituent at the alpha position.
Properties
CAS No. |
72333-16-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2S)-3,5-dioxo-2-phenylhexanamide |
InChI |
InChI=1S/C12H13NO3/c1-8(14)7-10(15)11(12(13)16)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H2,13,16)/t11-/m0/s1 |
InChI Key |
MUMLRUWBPLCGKT-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)CC(=O)[C@H](C1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CC(=O)CC(=O)C(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzeneacetamide, alpha-(1,3-dioxobutyl)- involves several steps. One common method includes the reaction of benzeneacetamide with a suitable dioxobutylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzeneacetamide, alpha-(1,3-dioxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Scientific Research Applications
Benzeneacetamide, alpha-(1,3-dioxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of Benzeneacetamide, alpha-(1,3-dioxobutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects: The 1,3-dioxobutyl group in the target compound likely increases polarity compared to N-benzylacetoacetamide’s β-ketoamide, altering solubility and reactivity patterns.
- Regulatory Impact : NDSL listing restricts the target compound’s use, necessitating alternatives like 2-phenylacetamide for pharmaceutical applications where regulatory compliance is critical .
- Safety Trends: Compounds with complex substituents (e.g., benzoylbutylamino) may require more stringent handling protocols despite lacking explicit regulatory flags .
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